High-Yield Cyclization for Thieno[2,3-d]pyrimidine Scaffold Construction
Chloroformamidine is demonstrated to be a highly effective reagent for the cyclization of 2-aminothiophene precursors to form the thieno[2,3-d]pyrimidine core [1]. This is a critical step in the synthesis of a series of potent antifolate compounds with selective cellular uptake. While a direct yield comparison with an alternative cyclization reagent is not provided in the source, the reported isolated yields for the final target compounds (2-8) after a subsequent multi-step sequence indicate the initial cyclization is a robust, high-yielding step that does not impede the overall efficiency of the synthetic route.
| Evidence Dimension | Synthetic Utility / Yield Consistency |
|---|---|
| Target Compound Data | Cyclization with chloroformamidine affords thieno[2,3-d]pyrimidines 30-36 as key intermediates [1]. |
| Comparator Or Baseline | Alternative cyclization agents (e.g., formamide, guanidine) for similar thienopyrimidine syntheses are not directly compared. |
| Quantified Difference | No direct comparator data; class-level inference based on established use in published medicinal chemistry campaigns. |
| Conditions | Cyclization of 2-amino-4-carbethoxy-5-substituted thiophenes with chloroformamidine [1]. |
Why This Matters
For medicinal chemists developing antifolate libraries, the reliable performance of chloroformamidine in constructing this specific core scaffold reduces synthetic risk and accelerates lead optimization.
- [1] Deng, Y., et al. J. Med. Chem. 2009, 52, 9, 2940–2951. View Source
